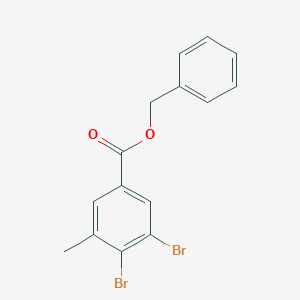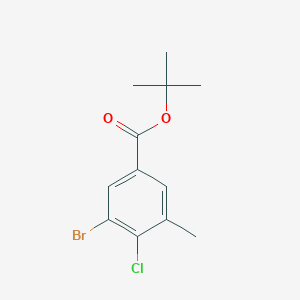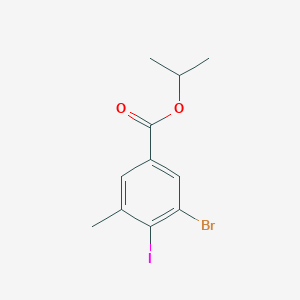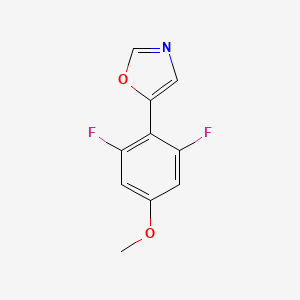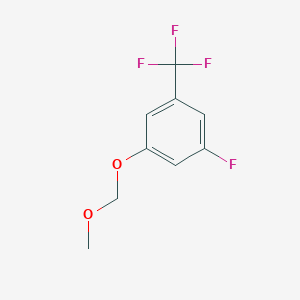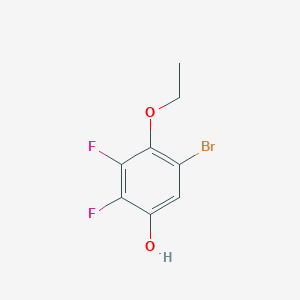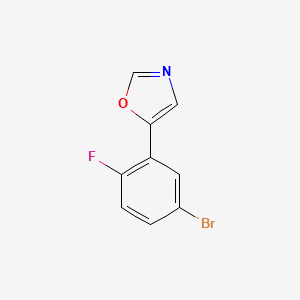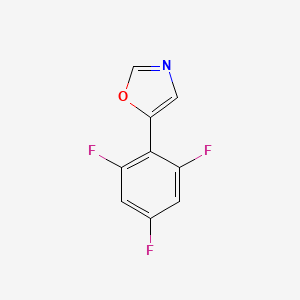
5-(2,4,6-Trifluorophenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4,6-Trifluorophenyl)oxazole is a chemical compound with the molecular formula C9H4F3NO. It has a molecular weight of 199.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用
5-TFPO has been studied extensively for its potential use in the synthesis of various organic compounds. It has been used as a catalyst in the synthesis of a variety of compounds, including 1,3-diaryl-2-oxazolines, 1,2,4-triazoles, and 1,2,3-triazoles. In addition, 5-TFPO has been studied for its potential use in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals.
作用机制
The mechanism of action of 5-TFPO is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of accepting electron pairs from other molecules. This allows 5-TFPO to form stable complexes with other molecules, which can then be used as catalysts in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFPO are largely unknown. However, the compound has been studied for its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. In animal studies, 5-TFPO has been found to inhibit the growth of tumor cells and reduce inflammation. Additionally, the compound has been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
5-TFPO has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is highly soluble in water, making it easier to work with. Additionally, the compound is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is also susceptible to oxidation and hydrolysis, which can limit its usefulness in certain applications.
未来方向
The potential applications of 5-TFPO are still being explored. Future research could focus on further investigating the compound’s mechanism of action and its potential use in the synthesis of biologically active compounds. Additionally, further studies could be conducted to determine the compound’s potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, research could be conducted to explore the compound’s potential use in other areas, such as agriculture and biotechnology.
合成方法
5-TFPO can be synthesized in a variety of ways, with the most common method being the reaction of 2,4,6-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is highly regioselective, yielding 5-TFPO as the major product. Other methods of synthesis include the reaction of 2,4,6-trifluorobenzaldehyde with sodium nitrite in the presence of a base and the reaction of 2,4,6-trifluorobenzaldehyde with hydroxylamine sulfate in the presence of a base.
安全和危害
The safety information for 5-(2,4,6-Trifluorophenyl)oxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHPNLCRDVBPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

